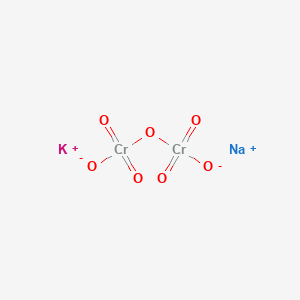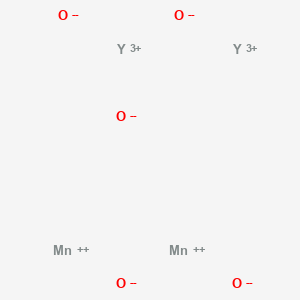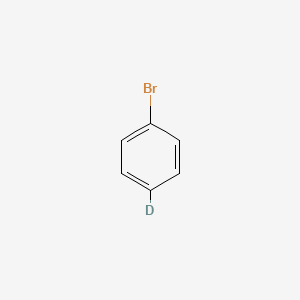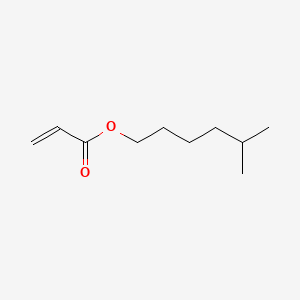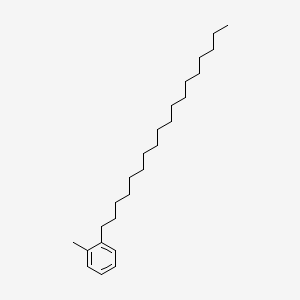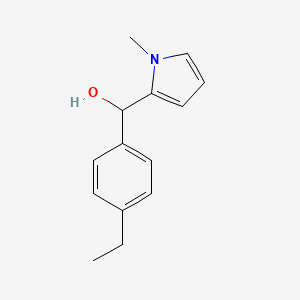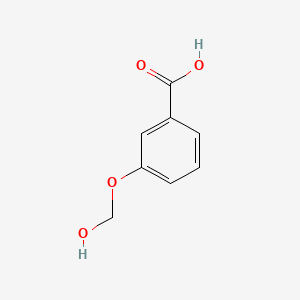
D-Galactose oxime, (1Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Galactose oxime, (1Z)-, is a derivative of D-galactose, a naturally occurring monosaccharide. This compound features an oxime functional group, which is characterized by the presence of a nitrogen-oxygen double bond. Oximes are known for their significant roles in various biological and chemical processes, including their use as intermediates in organic synthesis and their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The classical method for synthesizing oximes involves the reaction of hydroxylamine with aldehydes or ketones. For D-Galactose oxime, (1Z)-, the synthesis typically involves the reaction of D-galactose with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds as follows:
- Dissolve D-galactose in water.
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH to an acidic range using hydrochloric acid.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods: Industrial production of D-Galactose oxime, (1Z)-, follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards.
化学反应分析
Types of Reactions: D-Galactose oxime, (1Z)-, undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Nitrile derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
科学研究应用
D-Galactose oxime, (1Z)-, has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including its use as an acetylcholinesterase reactivator and its potential anticancer properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of D-Galactose oxime, (1Z)-, involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with receptor binding sites, leading to various biological effects. For example, as an acetylcholinesterase reactivator, it can bind to the enzyme’s active site and restore its activity, which is crucial in the treatment of organophosphate poisoning.
相似化合物的比较
- D-Glucose oxime
- D-Mannose oxime
- D-Fructose oxime
Comparison: D-Galactose oxime, (1Z)-, is unique due to its specific structural configuration and the presence of the oxime group. Compared to other similar compounds, it exhibits distinct reactivity and biological activity. For instance, its ability to act as an acetylcholinesterase reactivator sets it apart from other sugar oximes, which may not have the same therapeutic potential.
属性
CAS 编号 |
69685-46-7 |
|---|---|
分子式 |
C6H13NO6 |
分子量 |
195.17 g/mol |
IUPAC 名称 |
(2R,3S,4R,5S,6Z)-6-hydroxyiminohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H13NO6/c8-2-4(10)6(12)5(11)3(9)1-7-13/h1,3-6,8-13H,2H2/b7-1-/t3-,4+,5+,6-/m0/s1 |
InChI 键 |
FQDOAQMGAIINEJ-HTGJBILCSA-N |
手性 SMILES |
C([C@H]([C@@H]([C@@H]([C@H](/C=N\O)O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(C=NO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





